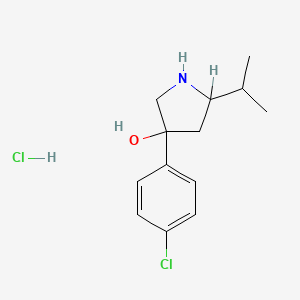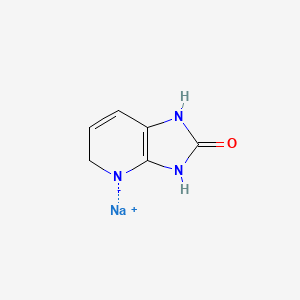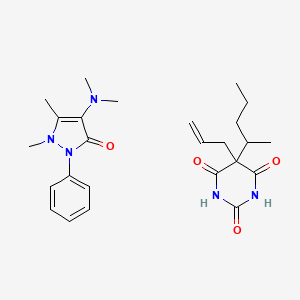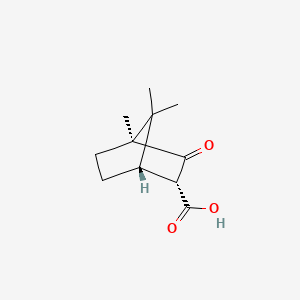
(-)-Camphocarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Camphocarboxylic acid: is a chiral carboxylic acid derived from camphor It is known for its unique structure, which includes a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Camphor: One common method involves the oxidation of camphor using oxidizing agents such as potassium permanganate or chromic acid. This process converts the ketone group in camphor to a carboxylic acid group, yielding (-)-Camphocarboxylic acid.
Hydrolysis of Nitriles: Another method involves the hydrolysis of camphor-derived nitriles under acidic or basic conditions to produce this compound.
Industrial Production Methods: Industrial production typically follows the oxidation route due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-Camphocarboxylic acid can undergo further oxidation to produce more oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products:
Oxidation: More oxidized carboxylic acids.
Reduction: Alcohols.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
Chemistry:
Asymmetric Synthesis: (-)-Camphocarboxylic acid is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology:
Enzyme Studies: It serves as a substrate or inhibitor in enzyme studies, helping to understand enzyme mechanisms and functions.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry:
Polymer Production: It is used in the synthesis of chiral polymers, which have applications in materials science and engineering.
Mecanismo De Acción
The mechanism by which (-)-Camphocarboxylic acid exerts its effects depends on its specific application. In asymmetric synthesis, its chiral nature allows it to induce chirality in the products. In enzyme studies, it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.
Comparación Con Compuestos Similares
Camphor: The parent compound from which (-)-Camphocarboxylic acid is derived.
Camphorsulfonic acid: Another derivative of camphor with different functional groups.
Uniqueness:
Chirality: this compound’s chiral nature makes it particularly valuable in asymmetric synthesis.
Bicyclic Structure: Its unique bicyclic framework distinguishes it from other carboxylic acids and contributes to its specific reactivity and applications.
Propiedades
Número CAS |
63976-55-6 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
(1S,2R,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+,11+/m0/s1 |
Clave InChI |
XNMVAVGXJZFTEH-MVKOHCKWSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C1(C)C)[C@H](C2=O)C(=O)O |
SMILES canónico |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


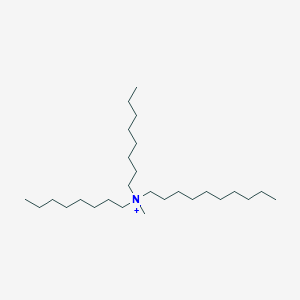

![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol](/img/structure/B12724470.png)
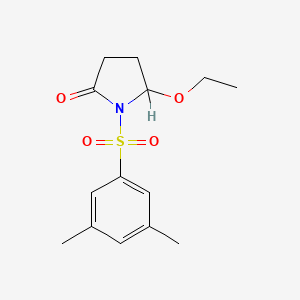
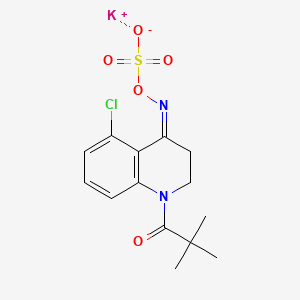
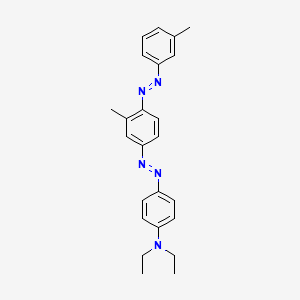
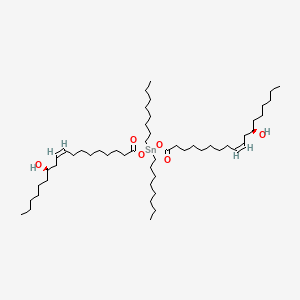
![3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]](/img/structure/B12724485.png)



